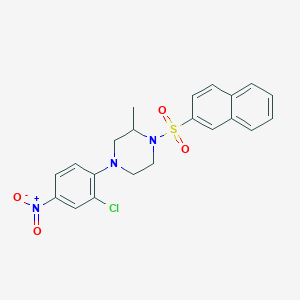
4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
Overview
Description
4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group, a naphthalen-2-ylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 2-Chloro-4-nitrophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring reacts with 2-chloro-4-nitrobenzene in the presence of a base.
Attachment of the Naphthalen-2-ylsulfonyl Group: This can be achieved through a sulfonylation reaction where the piperazine derivative reacts with naphthalene-2-sulfonyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydroxyl Derivatives: Oxidation can introduce hydroxyl groups.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups allows for specific interactions with biological molecules, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
- 4-(4-Nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
- 4-(2-Chloro-4-nitrophenyl)-1-(naphthalen-2-ylsulfonyl)piperazine
Uniqueness
4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring, along with the naphthalen-2-ylsulfonyl group, provides a distinct profile that can be exploited for various applications.
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)-2-methyl-1-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15-14-23(21-9-7-18(25(26)27)13-20(21)22)10-11-24(15)30(28,29)19-8-6-16-4-2-3-5-17(16)12-19/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUCJPWBYADLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


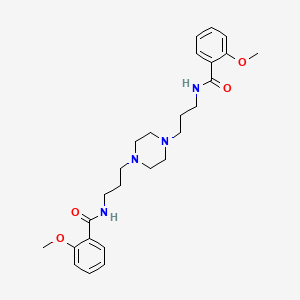
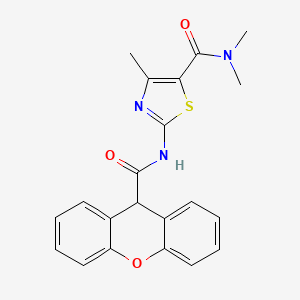
![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)-3-methylquinoline](/img/structure/B4037005.png)
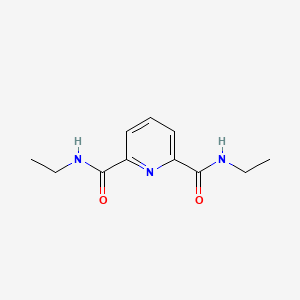
![3-[(2,5-Difluorophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4037019.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-3-piperidinecarboxamide](/img/structure/B4037024.png)
![N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE](/img/structure/B4037037.png)
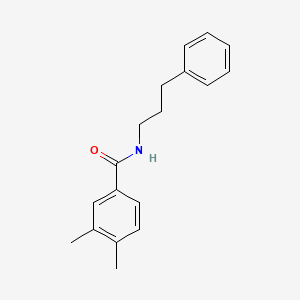
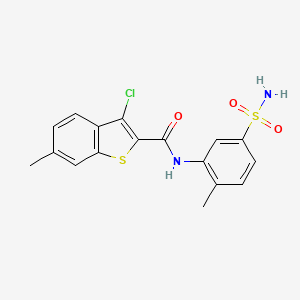
![2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4037062.png)
![1-[3-(3-chlorophenyl)acryloyl]pyrrolidine](/img/structure/B4037083.png)
![methyl [4-(diethylamino)phenyl]carbamate](/img/structure/B4037088.png)
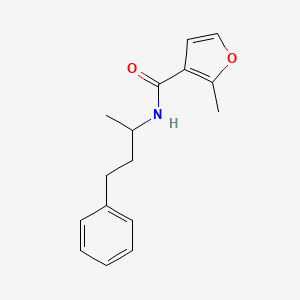
![N-[4-(aminosulfonyl)benzyl]-1-adamantanecarboxamide](/img/structure/B4037111.png)
